molecular formula C9H11NO3S2 B15251816 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)thiazole-5-carbaldehyde

2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)thiazole-5-carbaldehyde

Cat. No.: B15251816
M. Wt: 245.3 g/mol
InChI Key: WWQBFEZXLNLPKJ-UHFFFAOYSA-N
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Description

2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)thiazole-5-carbaldehyde is a complex organic compound that features a unique combination of a thiazole ring and a thiopyran ring with a dioxido substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)thiazole-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)thiazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The thiazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)thiazole-5-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)ethanamine: Similar structure but with an ethanamine group instead of a thiazole ring.

    (1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid: Contains an acetic acid group instead of a thiazole ring.

    (1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)methyl 4-methylbenzenesulfonate: Features a benzenesulfonate group.

Uniqueness

2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)thiazole-5-carbaldehyde is unique due to its combination of a thiazole ring and a thiopyran ring with a dioxido substituent. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for various applications.

Properties

Molecular Formula

C9H11NO3S2

Molecular Weight

245.3 g/mol

IUPAC Name

2-(1,1-dioxothian-4-yl)-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C9H11NO3S2/c11-6-8-5-10-9(14-8)7-1-3-15(12,13)4-2-7/h5-7H,1-4H2

InChI Key

WWQBFEZXLNLPKJ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCC1C2=NC=C(S2)C=O

Origin of Product

United States

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